Kinome-Wide Selectivity: SR-3029 vs. PF-670462 — 7.3-Fold Fewer Off-Target Kinases in a 442-Kinase Panel
In a direct head-to-head DiscoverRX KINOMEscan analysis of 442 kinases at 10 µM compound concentration, SR-3029 demonstrated markedly superior kinome selectivity compared to PF-670462, the most commonly cited alternative CK1δ/ε inhibitor [1]. SR-3029 inhibited only 6 off-target kinases ≥90% (i.e., residual kinase activity ≤10%), whereas PF-670462 inhibited 44 kinases at the same threshold—a 7.3-fold difference [1]. Crucially, the 44 kinases strongly inhibited by PF-670462 include pro-apoptotic kinases JNK, p38, and EGFR isoforms, introducing confounding pharmacology that complicates mechanistic interpretation [1].
| Evidence Dimension | Number of kinases inhibited ≥90% at 10 µM in a 442-kinase panel |
|---|---|
| Target Compound Data | 6 off-target kinases inhibited ≥90% at 10 µM |
| Comparator Or Baseline | PF-670462: 44 kinases inhibited ≥90% at 10 µM |
| Quantified Difference | 7.3-fold fewer off-target kinases for SR-3029 (6 vs. 44) |
| Conditions | DiscoverRX KINOMEscan competitive active-site probe displacement assay, 442-kinase panel, 10 µM compound concentration |
Why This Matters
For procurement decisions, SR-3029's narrower off-target profile reduces the risk of polypharmacology confounding phenotype interpretation, making it the cleaner chemical probe for CK1δ/ε target validation studies.
- [1] Bibian M, Rahaim RJ, Choi JY, Noguchi Y, Schürer S, Chen W, Nakanishi S, Licht K, Rosenberg LH, Li L, Feng Y, Cameron MD, Duckett DR, Cleveland JL, Roush WR. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Bioorg Med Chem Lett. 2013 Aug 1;23(15):4374-80. doi: 10.1016/j.bmcl.2013.05.075. PMID: 23787102. (Table 5, KINOMEscan data; pp. 334-337 for selectivity analysis.) View Source
